3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione
Overview
Description
3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidinedione core substituted with a 3-methylbenzyl group and a 4-(trifluoromethoxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the 3-methylbenzyl Group: The 3-methylbenzyl group can be introduced via a nucleophilic substitution reaction using a 3-methylbenzyl halide and a suitable nucleophile.
Introduction of the 4-(trifluoromethoxy)phenyl Group: The 4-(trifluoromethoxy)phenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-(trifluoromethoxy)benzoyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with various biological activities.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers and coatings.
Biological Research: The compound can be used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other proteins, leading to modulation of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(3-methylbenzyl)-1-[4-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(3-methylbenzyl)-1-[4-(methoxy)phenyl]-2,5-pyrrolidinedione: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(3-methylbenzyl)-1-[4-(fluoro)phenyl]-2,5-pyrrolidinedione: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Properties
IUPAC Name |
3-[(3-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3/c1-12-3-2-4-13(9-12)10-14-11-17(24)23(18(14)25)15-5-7-16(8-6-15)26-19(20,21)22/h2-9,14H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPKDPCYJSSFCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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